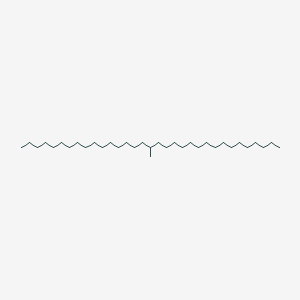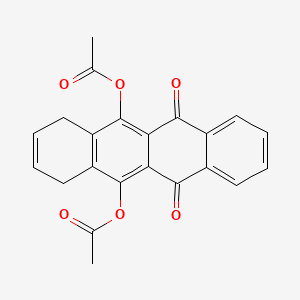
6,11-Dioxo-1,4,6,11-tetrahydrotetracene-5,12-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione is a complex organic compound with significant importance in various scientific fields. It is known for its unique chemical structure and properties, making it a subject of interest in chemistry, biology, and industrial applications.
Méthodes De Préparation
The synthesis of 1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione involves several steps and specific reaction conditions. One common method includes the use of 6,11-dihydroxy-5,12-naphthacenedione as a starting material. This compound undergoes acetylation reactions to introduce acetoxy groups at the 5 and 12 positions. The reaction typically requires acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .
Analyse Des Réactions Chimiques
1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where the acetoxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and coordination complexes.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting cellular processes such as DNA replication and protein synthesis. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione can be compared with other similar compounds such as:
6,11-Dihydroxy-5,12-naphthacenedione: This compound is a precursor in the synthesis of 1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione and shares similar chemical properties.
5,12-Naphthacenedione: Another related compound with a similar core structure but different functional groups.
Tetracene derivatives: These compounds have a similar tetracyclic structure and are used in various chemical and industrial applications.
Propriétés
Numéro CAS |
58976-90-2 |
|---|---|
Formule moléculaire |
C22H16O6 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
(12-acetyloxy-6,11-dioxo-1,4-dihydrotetracen-5-yl) acetate |
InChI |
InChI=1S/C22H16O6/c1-11(23)27-21-15-9-5-6-10-16(15)22(28-12(2)24)18-17(21)19(25)13-7-3-4-8-14(13)20(18)26/h3-8H,9-10H2,1-2H3 |
Clé InChI |
UQPYZNYVVKWDDB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C2C(=C(C3=C1CC=CC3)OC(=O)C)C(=O)C4=CC=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


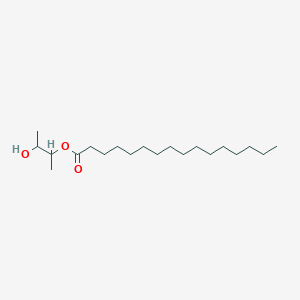
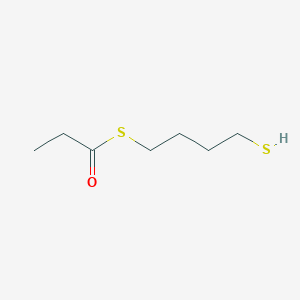
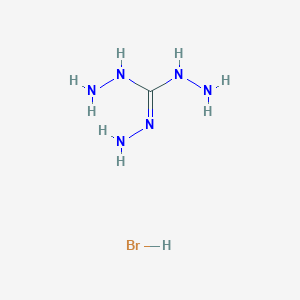


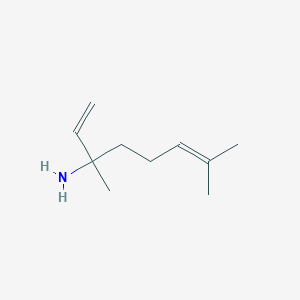
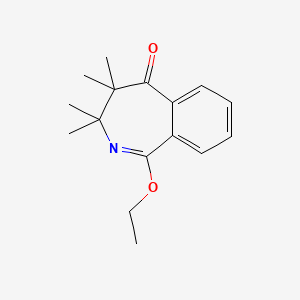
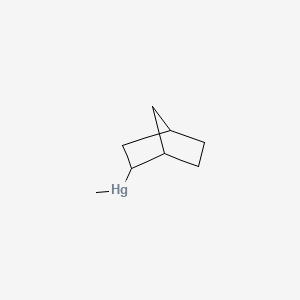
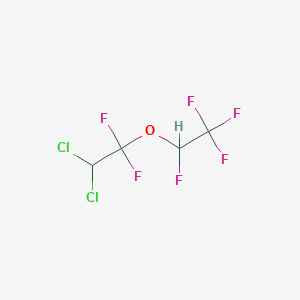
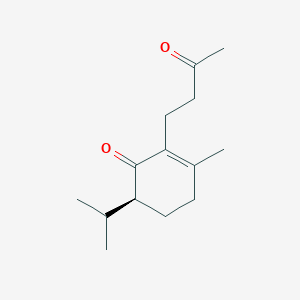
![N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14617241.png)
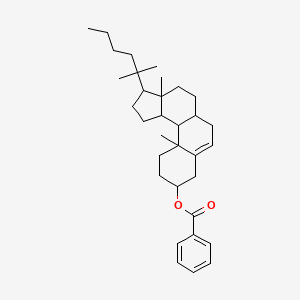
![1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14617261.png)
